molecular formula C8H6BrNO4 B172603 Methyl 2-bromo-6-nitrobenzoate CAS No. 135484-76-3

Methyl 2-bromo-6-nitrobenzoate

Cat. No. B172603
M. Wt: 260.04 g/mol
InChI Key: CBQNPPDKHCOWGD-UHFFFAOYSA-N
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Description

“Methyl 2-bromo-6-nitrobenzoate” is a chemical compound with the molecular formula C8H6BrNO4 . It is used as an intermediate in organic synthesis .


Molecular Structure Analysis

The molecular weight of “Methyl 2-bromo-6-nitrobenzoate” is 260.04 . The InChI code for this compound is 1S/C8H6BrNO4/c1-14-8(11)6-3-2-5(10(12)13)4-7(6)9/h2-4H,1H3 .


Physical And Chemical Properties Analysis

“Methyl 2-bromo-6-nitrobenzoate” is a solid at 20 degrees Celsius . The melting point ranges from 82.0 to 86.0 degrees Celsius .

Scientific Research Applications

Chemical Synthesis and Compound Formation

Methyl 2-bromo-6-nitrobenzoate is often involved in various chemical synthesis processes. For instance, the nitration of benzo[b]thiophen derivatives can lead to the formation of compounds similar to methyl 2-bromo-6-nitrobenzoate. Studies like those by Cooper and Scrowston (1971, 1972) have explored the nitration and bromination of such derivatives, leading to the creation of various nitro and bromo compounds (Cooper & Scrowston, 1971) (Cooper & Scrowston, 1972).

Analytical Chemistry

In analytical chemistry, this compound has been identified as a potential genotoxic impurity in pharmaceutical substances. Gaddam et al. (2020) developed an HPLC method for detecting and quantifying methyl 2-bromo-6-nitrobenzoate, among other impurities, in lenalidomide drug substances (Gaddam et al., 2020).

Organic Chemistry and Pharmacology

In organic chemistry, methyl 2-bromo-6-nitrobenzoate is used as an intermediate in the synthesis of various compounds. For example, Yi-fen et al. (2010) used a related compound, 3-methyl-2-nitrobenzoic acid, as a starting material for synthesizing chlorantraniliprole, highlighting its utility in complex synthetic pathways (Chen Yi-fen et al., 2010). Furthermore, Ghanta et al. (2016) reported the use of a similar compound, methyl 2-bromo-3-nitrobenzoate, in the synthesis of Dermacozines A, B, and C (Ghanta et al., 2016).

Environmental and Biological Applications

There's also research exploring the environmental and biological applications of related nitrobenzoic compounds. For instance, Ellman (1959) synthesized a water-soluble aromatic disulfide for determining sulfhydryl groups in biological materials, demonstrating the broader relevance of these compounds in biochemistry (Ellman, 1959). Powers (1976) investigated the antibacterial activity of 2-methyl-3-nitrobenzofuran and similar compounds, showing potential pharmaceutical applications (Powers, 1976).

Safety And Hazards

“Methyl 2-bromo-6-nitrobenzoate” is considered hazardous. It can cause skin irritation and serious eye irritation. It may also cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

methyl 2-bromo-6-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO4/c1-14-8(11)7-5(9)3-2-4-6(7)10(12)13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBQNPPDKHCOWGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC=C1Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90567718
Record name Methyl 2-bromo-6-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90567718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-bromo-6-nitrobenzoate

CAS RN

135484-76-3
Record name Methyl 2-bromo-6-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90567718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
DA Sharpe - 1989 - search.proquest.com
Some of the background to the biosynthesis, synthesis and uses of ergot alkaloids has been reviewed. A novel synthesis of the indole system has been used in an attempt to synthesise …
Number of citations: 6 search.proquest.com
AT Hewson, K Hughes, SK Richardson… - Journal of the …, 1991 - pubs.rsc.org
… Methyl 2-bromo6-nitrobenzoate 19 (6.00 g, 23 mmol) was dissolved in ethanol (50 cm3) and powdered tin (5.46 g, 46 mmol) and conc. hydrochloric acid (5 cm3) were added. The …
Number of citations: 18 pubs.rsc.org

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